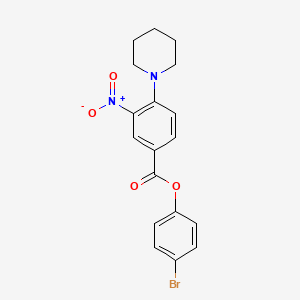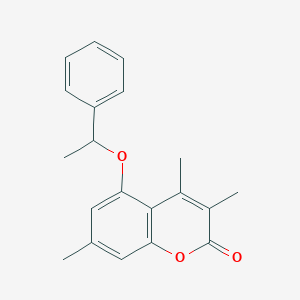![molecular formula C20H20N2O7 B4012410 2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012410.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate
Beschreibung
The compound "2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate" is anticipated to exhibit intriguing chemical and physical properties due to its complex molecular structure. This analysis explores various aspects of similar compounds to provide insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediate products, activation of functional groups, and the establishment of desired stereochemistry. For example, compounds with nitrophenyl moieties and specific acetyl functionalities, like the ones seen in related studies, are synthesized through reactions that may involve nucleophilic substitutions, esterifications, and the strategic use of protecting groups (Daragics & Fügedi, 2010).
Molecular Structure Analysis
The molecular structure of compounds containing nitrophenyl and acetyl glycinate functionalities can be characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, electron distribution, and intra- and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. Studies on similar compounds have utilized X-ray crystallography to determine the arrangement of atoms and the presence of specific functional groups within the molecule (Lysov et al., 2000).
Chemical Reactions and Properties
The reactivity of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate" can be inferred from related compounds, which undergo various chemical reactions such as nitration, reduction, and cycloaddition. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, which affect the compound's chemical behavior. For instance, nitrophenyl groups can undergo reduction to amino groups, altering the compound's reactivity and applications (Bhushan et al., 2000).
Eigenschaften
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[[2-(2-methylphenoxy)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-13-7-8-15(9-16(13)22(26)27)17(23)11-29-20(25)10-21-19(24)12-28-18-6-4-3-5-14(18)2/h3-9H,10-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOREASTNJWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)COC2=CC=CC=C2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)






![(4-methoxy-1-naphthyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012397.png)
![(4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012407.png)

